

Physical and chemical properties of Vanillylamine-d3 Hydrochloride

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Compound of Interest

Compound Name: Vanillylamine-d3 Hydrochloride

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An In-Depth Technical Guide to Vanillylamine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Vanillylamine-d3 Hydrochloride**, a deuterated isotopologue of a key intermediate in the biosynthesis of capsaicinoids. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolic studies, and analytical chemistry, offering detailed information on its synthesis, properties, and relevant biological pathways.

Core Chemical and Physical Properties

Vanillylamine-d3 Hydrochloride is a stable, isotopically labeled compound crucial for use as an internal standard in quantitative mass spectrometry-based analyses, such as pharmacokinetic and metabolomic studies.[1] The introduction of three deuterium atoms on the methoxy group provides a distinct mass shift, enabling precise differentiation from its endogenous, non-labeled counterpart.

Physical Properties

While specific experimental data for the melting point and solubility of **Vanillylamine-d3 Hydrochloride** are not readily available in the public domain, the properties of its non-



deuterated analog, Vanillylamine Hydrochloride, serve as a reliable estimate. The deuterated compound is supplied in a neat, solid format.

Table 1: Physical Properties of **Vanillylamine-d3 Hydrochloride** and its Non-Deuterated Analog

Property	Vanillylamine-d3 Hydrochloride	Vanillylamine Hydrochloride
Appearance	White to off-white crystalline powder	White to off-white crystalline powder[2]
Melting Point	Data not available	Typically 215-220°C (with decomposition)[2]
Solubility	Data not available	Freely soluble in water (≥50 mg/mL) and soluble in methanol[2]
Storage	Recommended storage at 2-8°C under a nitrogen atmosphere to maintain stability.[2][3]	Recommended storage at 2-8°C under a nitrogen atmosphere to maintain stability.[2]
Hygroscopicity	Assumed to be hygroscopic	Hygroscopic[2]

Chemical Properties

The chemical identity of **Vanillylamine-d3 Hydrochloride** is well-defined by its molecular formula and mass.

Table 2: Chemical Identification of **Vanillylamine-d3 Hydrochloride** and its Non-Deuterated Analog



Identifier	Vanillylamine-d3 Hydrochloride	Vanillylamine Hydrochloride
CAS Number	1217899-51-8[3]	7149-10-2[2][4]
Molecular Formula	C ₈ H ₉ D ₃ CINO ₂ [5]	C ₈ H ₁₂ CINO ₂ [2]
Molecular Weight	192.66 g/mol [5]	189.64 g/mol [2][4]
Synonyms	4-(Aminomethyl)-2-(methoxy-d3)-phenol hydrochloride	4-Hydroxy-3- methoxybenzylamine hydrochloride[4]

Synthesis of Vanillylamine-d3 Hydrochloride

The synthesis of **Vanillylamine-d3 Hydrochloride** can be achieved through a multi-step process, beginning with the preparation of deuterated vanillin ([d3]-vanillin), followed by conversion to the corresponding oxime and subsequent reduction to the amine hydrochloride.

Experimental Protocol: Synthesis of [d3]-Vanillin

A common method for the synthesis of [d3]-vanillin involves the methylation of 3,4-dihydroxybenzaldehyde using a deuterated methyl source.[6]

- Materials: 3,4-dihydroxybenzaldehyde, iodomethane-d3 (CD₃I), and a strong base (e.g., sodium hydroxide).
- Procedure:
 - Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent.
 - Add a strong base to deprotonate the hydroxyl groups.
 - Introduce iodomethane-d3 to the reaction mixture. The reaction is typically carried out under controlled temperature conditions to favor methylation at the 3-position.
 - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).



- Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
- Purify the resulting [d3]-vanillin by recrystallization or column chromatography.

Experimental Protocol: Conversion of [d3]-Vanillin to Vanillylamine-d3 Hydrochloride

This conversion typically follows a two-step process involving the formation of an oxime intermediate and its subsequent reduction.[7][8]

- Step 1: Oximation of [d3]-Vanillin
 - Suspend [d3]-vanillin in a suitable solvent such as glacial acetic acid.
 - Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide).
 - Stir the reaction mixture at a controlled temperature (e.g., 20-35°C) for several hours until the reaction is complete, yielding [d3]-vanillin oxime.[7]
- Step 2: Reduction of [d3]-Vanillin Oxime to Vanillylamine-d3 Hydrochloride
 - To the reaction mixture containing the [d3]-vanillin oxime, add a suitable catalyst, such as palladium on carbon (Pd/C).
 - Introduce hydrochloric acid.
 - Hydrogenate the mixture under a hydrogen atmosphere (typically at a pressure of around 4 bar) and controlled temperature (e.g., 0-10°C).[7]
 - After the reaction is complete, filter off the catalyst.
 - The Vanillylamine-d3 Hydrochloride can be precipitated from the filtrate, for example, by cooling the solution.
 - Collect the precipitated product by filtration, wash with a suitable solvent (e.g., acetone),
 and dry under vacuum.[7]



Step 1: Synthesis of [d3]-Vanillin 3,4-Dihydroxybenzaldehyde NaOH Methylation with CD3I [d3]-Vanillin Hydroxylamine HCl Step 2: Conversion to Vanillylamine-d3 Hydrochloride Oximation [d3]-Vanillin Oxime H2, Pd/C, HCI Reduction Vanillylamine-d3 Hydrochloride

Synthesis Workflow of Vanillylamine-d3 Hydrochloride

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Synthesis Workflow for Vanillylamine-d3 Hydrochloride.



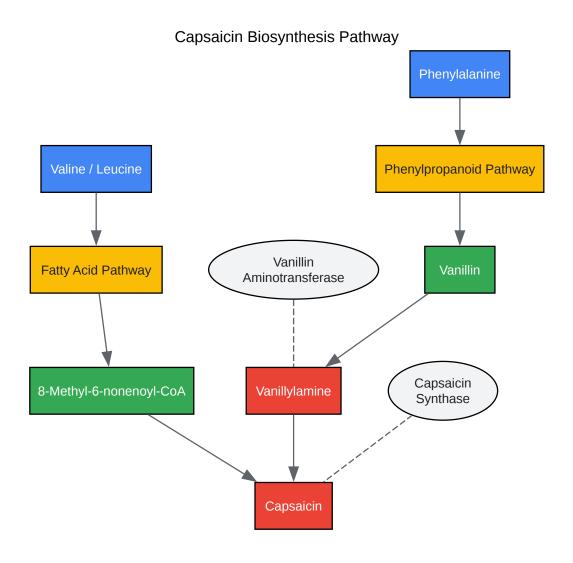
Biological Significance and Signaling Pathways

Vanillylamine is a crucial intermediate in the biosynthesis of capsaicin, the compound responsible for the pungency of chili peppers.[1][9] This biosynthetic pathway is of significant interest to researchers in the fields of pharmacology and neuroscience due to the interaction of capsaicinoids with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1]

The biosynthesis of vanillylamine occurs via the phenylpropanoid pathway. Vanillin, the direct precursor, is converted to vanillylamine through a transamination reaction catalyzed by the enzyme vanillin aminotransferase.[10] Vanillylamine is then condensed with 8-methyl-6-nonenoic acid by capsaicin synthase to form capsaicin.[9]

Recent studies have also implicated vanillylamine, produced by the gut microbiota, in alleviating myelosuppression induced by chemotherapy, a process that involves the activation of the JNK signaling pathway.[10]





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The role of vanillylamine in the biosynthesis of capsaicin.

Analytical Methodologies

The primary application of **Vanillylamine-d3 Hydrochloride** is as an internal standard for isotope dilution mass spectrometry.[1] This technique allows for the highly accurate quantification of endogenous vanillylamine in complex biological matrices.

High-Performance Liquid Chromatography (HPLC)



HPLC is a standard method for the analysis of capsaicinoids and their precursors, including vanillylamine.

- Principle: Separation is typically achieved on a reversed-phase column (e.g., C18) with a
 mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g.,
 acetonitrile or methanol).
- Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of vanillylamine. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of vanillylamine, although derivatization is often required to increase its volatility.[1]

- Derivatization: The primary amine group of vanillylamine can be derivatized, for example, by silylation, to make the molecule more amenable to GC analysis.
- Separation: A capillary column with a suitable stationary phase is used for separation.
- Detection: The mass spectrometer provides high selectivity and allows for the identification
 and quantification of vanillylamine based on its mass spectrum and retention time. The use
 of Vanillylamine-d3 Hydrochloride as an internal standard allows for the precise
 quantification by comparing the peak areas of the labeled and unlabeled compounds.

Conclusion

Vanillylamine-d3 Hydrochloride is an indispensable tool for researchers in various scientific disciplines. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard make it invaluable for accurate quantification in complex biological systems. A thorough understanding of its synthesis, properties, and the biological pathways in which its non-deuterated analog participates is essential for its effective application in research and development.



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